N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide
Description
N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chlorine atom at the 5-position, and a propanamide group with a methylsulfanyl substituent
Properties
IUPAC Name |
N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-5(4-14-2)8(13)11-6-3-10-12-7(6)9/h3,5H,4H2,1-2H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REALHNZLUKUOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NC1=C(NN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 5-chloro-1H-pyrazole can be prepared by reacting 1,3-dichloroacetone with hydrazine hydrate under reflux conditions.
Introduction of the Propanamide Group: The 5-chloro-1H-pyrazole is then reacted with 2-methyl-3-methylsulfanylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyrazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in diseases.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving pyrazole derivatives.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions, while the amide and methylsulfanyl groups could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-1H-pyrazol-4-yl)-2-methylpropanamide: Lacks the methylsulfanyl group, potentially altering its reactivity and binding properties.
N-(5-chloro-1H-pyrazol-4-yl)-3-methylsulfanylpropanamide: Similar structure but with different substitution patterns, which could affect its chemical and biological behavior.
Uniqueness
N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide is unique due to the combination of its pyrazole ring, chlorine substitution, and the presence of both a methyl and a methylsulfanyl group on the propanamide moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
